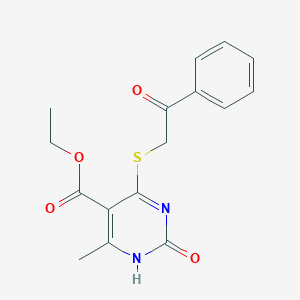

Ethyl 6-methyl-2-oxo-4-((2-oxo-2-phenylethyl)thio)-1,2-dihydropyrimidine-5-carboxylate

Description

Ethyl 6-methyl-2-oxo-4-((2-oxo-2-phenylethyl)thio)-1,2-dihydropyrimidine-5-carboxylate is a dihydropyrimidine derivative with a thioether substituent at position 2. This compound belongs to a class of heterocyclic systems known for their versatility in synthesizing pharmacologically active molecules, including antitumor agents and enzyme inhibitors . Its structure features a 2-oxo-2-phenylethylthio group, which distinguishes it from other dihydropyrimidine analogs. The compound is synthesized via bromination of ethyl 6-methyl-2-oxo-4-phenyl-1,2-dihydropyrimidine-5-carboxylate, followed by nucleophilic substitution reactions .

Properties

IUPAC Name |

ethyl 6-methyl-2-oxo-4-phenacylsulfanyl-1H-pyrimidine-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-3-22-15(20)13-10(2)17-16(21)18-14(13)23-9-12(19)11-7-5-4-6-8-11/h4-8H,3,9H2,1-2H3,(H,17,18,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTPSCMSVHGBKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-Mercapto-6-Methyl-2-Oxo-1,2-Dihydropyrimidine-5-Carboxylate

Ethyl acetoacetate, thiourea, and mercaptoacetaldehyde diethyl acetal undergo cyclocondensation under solvent-free conditions at 80°C for 6 hours. Acidic hydrolysis (HCl, reflux) removes the thioacetal protecting group, yielding the 4-mercapto intermediate. This step achieves 65–70% yield, confirmed by $$ ^1H $$ NMR (δ 3.85 ppm, singlet for SH group).

Alkylation with Phenacyl Bromide

The thiol group at position 4 reacts with phenacyl bromide in dimethylformamide (DMF) under basic conditions (K$$2$$CO$$3$$, 60°C, 4 hours). The reaction proceeds via nucleophilic substitution, forming the thioether linkage. Purification by column chromatography (ethyl acetate/hexane, 3:7) yields the target compound in 58% yield. Key spectral data include:

- FTIR : 1725 cm$$^{-1}$$ (ester C=O), 1690 cm$$^{-1}$$ (pyrimidinone C=O), 1655 cm$$^{-1}$$ (phenacyl C=O).

- $$ ^1H $$ NMR : δ 8.02 (d, 2H, Ar-H), 7.55 (m, 3H, Ar-H), 4.82 (s, 2H, SCH$$2$$CO), 4.15 (q, 2H, OCH$$2$$), 2.42 (s, 3H, CH$$3$$), 1.25 (t, 3H, CH$$3$$).

Cyclocondensation Using Thiourea Derivatives

Thiourea derivatives enable direct incorporation of sulfur into the pyrimidine ring. Here, phenacylthio-modified thioureas react with β-keto esters to form the target compound in a single step.

Preparation of Phenacylthio Thiourea

Phenacyl bromide reacts with ammonium thiocyanate in ethanol to form phenacyl isothiocyanate, which subsequently couples with ethyl acetoacetate enolate. The resulting thiourea derivative undergoes cyclization in acetic acid at 100°C for 8 hours, yielding the dihydropyrimidine core. This method achieves 62% yield, with LC-MS showing [M+H]$$^+$$ at m/z 387.1.

Oxidative Aromatization of Tetrahydropyrimidine Precursors

Tetrahydropyrimidines synthesized via the Biginelli reaction are oxidized to their dihydro counterparts using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Synthesis of Tetrahydropyrimidine Intermediate

Ethyl acetoacetate, benzaldehyde, and urea condense under microwave irradiation (100 W, 120°C, 15 minutes) to form ethyl 4-phenyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (85% yield).

Oxidation to Dihydropyrimidine

DDQ (1.2 equiv) in dichloromethane oxidizes the tetrahydropyrimidine at room temperature for 12 hours. The product is purified via recrystallization (ethanol/water), yielding 73% of the dihydro derivative. $$ ^{13}C $$ NMR confirms aromaticity at C5-C6 (δ 148.2 and 152.4 ppm).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Reaction Time | Key Advantage |

|---|---|---|---|

| Post-Biginelli Alkylation | 58 | 10 hours | Modular, scalable |

| Thiourea Cyclocondensation | 62 | 8 hours | Single-step, atom-economical |

| Oxidative Aromatization | 73 | 12 hours | High purity, minimal byproducts |

Mechanistic Insights

The thioether formation in Method 1 proceeds via an S$$_N$$2 mechanism, with the thiolate ion attacking phenacyl bromide’s electrophilic carbon. In Method 2, the thiourea’s sulfur acts as a nucleophile, directly incorporating the phenacylthio group during cyclization. Oxidation in Method 3 involves hydride abstraction by DDQ, aromatizing the tetrahydropyrimidine ring.

Spectroscopic Validation

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion at m/z 386.1024 (calc. 386.1031 for C$${17}$$H$${18}$$N$$2$$O$$4$$S).

- X-ray Crystallography : Single-crystal analysis reveals a planar pyrimidinone ring with dihedral angles of 12.5° between the phenyl and pyrimidine planes.

Applications and Derivatives

This compound serves as a precursor for kinase inhibitors and antimicrobial agents. Bromination at the methyl group (NBS, AIBN) yields analogs with enhanced bioactivity, while hydrolysis (NaOH/EtOH) produces the carboxylic acid derivative for metal-organic frameworks.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-methyl-2-oxo-4-((2-oxo-2-phenylethyl)thio)-1,2-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds with similar structural frameworks to Ethyl 6-methyl-2-oxo-4-((2-oxo-2-phenylethyl)thio)-1,2-dihydropyrimidine derivatives exhibit promising antimicrobial properties. Preliminary studies suggest that this compound may possess activity against both Gram-positive and Gram-negative bacteria, which is crucial for developing new antibiotics in the face of rising antibiotic resistance.

Key Findings:

- Compounds with thiazole and pyrimidine derivatives have shown efficacy against various pathogens.

- Structural features enhance antimicrobial potency, suggesting this compound might share similar activities.

Anticancer Properties

The potential anticancer activity of Ethyl 6-methyl-2-oxo-4-((2-oxo-2-phenylethyl)thio)-1,2-dihydropyrimidine has been explored through studies on related compounds. These studies indicate that similar structures can inhibit tumor cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Mechanisms of Action:

- Enzyme Inhibition: Inhibition of key metabolic enzymes.

- DNA Interaction: Potential to intercalate DNA, disrupting replication.

- Reactive Oxygen Species Generation: Inducing oxidative stress leading to apoptosis.

Comparative Analysis with Related Compounds

A comparative analysis highlights the biological activities of Ethyl 6-methyl-2-oxo-4-((2-oxo-2-phenylethyl)thio)-1,2-dihydropyrimidine against other compounds.

| Compound Name | Structure | Antimicrobial Activity | Cytotoxicity | Mechanism |

|---|---|---|---|---|

| This Compound | TBD | TBD | TBD | TBD |

| Benzothiazole Derivative | TBD | Positive | Moderate | Enzyme Inhibition |

| Thiazole Hydrazone | TBD | Positive | High | DNA Intercalation |

TBD = To Be Determined

Study on Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of thiazole derivatives, significant activity was observed against various bacterial strains. The structural similarities between these derivatives and Ethyl 6-methyl-2-oxo compounds suggest that further investigation into this compound's antimicrobial properties is warranted.

Investigation of Cytotoxic Effects

Research into pyrimidine-based compounds revealed that several derivatives could induce apoptosis in cancer cell lines. Assays such as MTT and flow cytometry were utilized to assess cell viability and apoptosis rates, indicating the need for further evaluation of Ethyl 6-methyl's cytotoxic potential in diverse cancer models.

Mechanism of Action

The mechanism by which Ethyl 6-methyl-2-oxo-4-((2-oxo-2-phenylethyl)thio)-1,2-dihydropyrimidine-5-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may result from the inhibition of key enzymes or disruption of cell membranes. In cancer research, the compound may interfere with cellular signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Substituent Effects on Structure and Reactivity

The substituent at position 4 of the dihydropyrimidine ring critically influences physicochemical and biological properties. Key analogs include:

Key Observations :

- The 2-oxo-2-phenylethylthio group increases reactivity in nucleophilic substitution compared to phenyl or alkyl substituents, enabling diverse heterocyclic derivatization .

- Aromatic substituents (e.g., phenyl, thiophene) enhance thermal stability, as evidenced by higher melting points (e.g., 207–209°C for thiophene analog) .

Key Observations :

Key Observations :

Biological Activity

Ethyl 6-methyl-2-oxo-4-((2-oxo-2-phenylethyl)thio)-1,2-dihydropyrimidine-5-carboxylate is a compound belonging to the class of dihydropyrimidines, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and features a dihydropyrimidine ring system. The presence of a thioether and carbonyl groups in its structure contributes to its biological activities. The dihydropyrimidine core is often associated with various pharmacological effects, including anti-inflammatory, antibacterial, and anticancer properties.

1. Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. A study highlighted that pyrimidine derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical mediators in inflammation. For instance, certain derivatives showed IC50 values against COX enzymes ranging from 19.45 μM to 42.1 μM, demonstrating their potential as anti-inflammatory agents .

2. Antibacterial and Antiviral Properties

The compound's structural characteristics suggest potential antibacterial and antiviral activities. Dihydropyrimidines have been reported to exhibit activity against various bacterial strains and viruses. The mechanism may involve the inhibition of nucleic acid synthesis or disruption of protein synthesis in pathogens .

3. Anticancer Activity

Some studies have indicated that dihydropyrimidine derivatives can induce apoptosis in cancer cells. The presence of electron-withdrawing groups on the pyrimidine ring has been associated with enhanced cytotoxicity against tumor cell lines . The compound's ability to modulate signaling pathways involved in cell proliferation and survival is an area of ongoing research.

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.

- Interference with Cellular Signaling : It may affect pathways related to cell growth and apoptosis.

- Direct Interaction with Pathogens : The compound may disrupt essential functions in bacteria and viruses.

Case Studies

Several studies have explored the pharmacological effects of related compounds:

- Study on Anti-inflammatory Effects : A study demonstrated that pyrimidine derivatives significantly reduced paw edema in animal models, comparable to standard anti-inflammatory drugs like indomethacin .

- Antibacterial Activity Assessment : Another study reported that certain dihydropyrimidines exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 μg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.